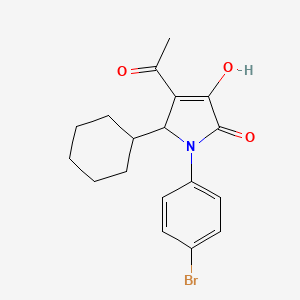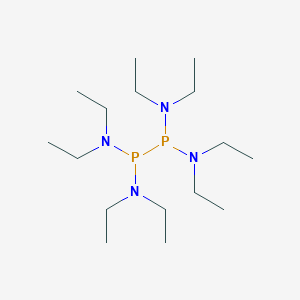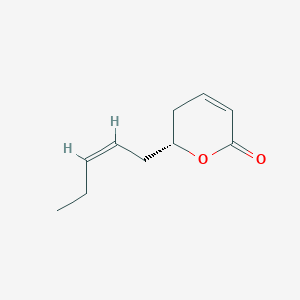
(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one is a complex organic compound with a unique structure. It contains multiple rings and functional groups, making it an interesting subject for chemical research and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation and recrystallization are often employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4aR,6R)-4-(2,5-dimethoxyphenyl)-6-ethyl-2-imino-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3,3-tricarbonitrile
- (4R,4aR,6R)-2-amino-4-(4-tert-butylphenyl)-6-ethyl-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile
- (4R,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-6-hydroxy-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,4,5,6,6a,8,9,10,12,12a,13,14,14b
Uniqueness
What sets (4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one apart from similar compounds is its specific arrangement of functional groups and rings, which confer unique reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-6-7-13-14(16)8-5-11(3)15(13,4)9-12/h7,11-12H,1,5-6,8-9H2,2-4H3/t11-,12-,15-/m1/s1 |
Clave InChI |
OENVGKJYRNBPPD-LALPHHSUSA-N |
SMILES isomérico |
C[C@@H]1CCC(=O)C2=CC[C@H](C[C@]12C)C(=C)C |
SMILES canónico |
CC1CCC(=O)C2=CCC(CC12C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



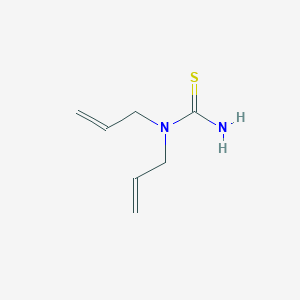
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
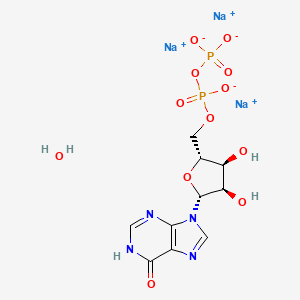

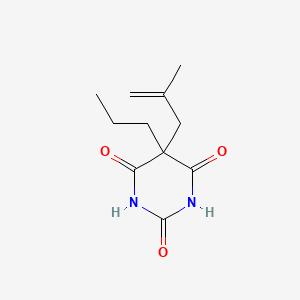
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)

![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
